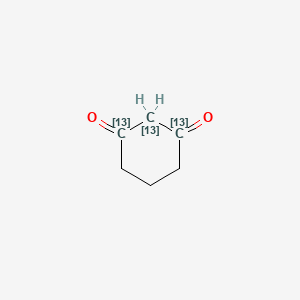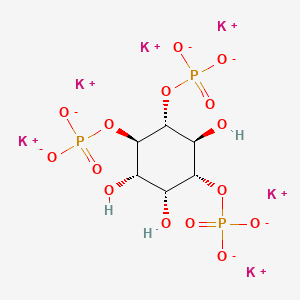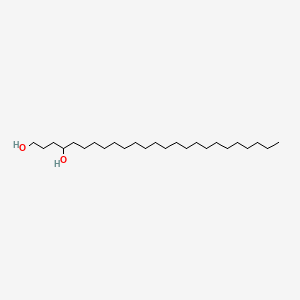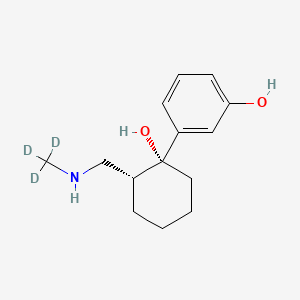
1,3-Cyclohexanedione-1,2,3-13C3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Cyclohexanedione-1,2,3-13C3: is a labeled isotopologue of 1,3-Cyclohexanedione, where the carbon atoms at positions 1, 2, and 3 are replaced with the carbon-13 isotope. This compound is primarily used in research to study reaction mechanisms and metabolic pathways due to the presence of the carbon-13 isotope, which can be detected using nuclear magnetic resonance (NMR) spectroscopy .
Mechanism of Action
Target of Action
The primary target of 1,3-Cyclohexanedione-1,2,3-13C3 is 4-Hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an important enzyme in the development of herbicides and plays a crucial role in the conversion of 4-hydroxyphenylpyruvate (HPPA) into homogentisic acid (HGA) in plants .
Mode of Action
This compound acts as an inhibitor of HPPD . The inhibition of HPPD leads to the failure of the normal synthesis of HGA, which results in the obstruction of the synthesis of plastoquinone . This affects the photosynthesis of plants and causes the death of plants with bleaching symptoms .
Biochemical Pathways
The biochemical pathway affected by this compound is the conversion of HPPA into HGA . HGA is a precursor to the synthetic plastoquininone and tocopherol, which play an important role in photosynthesis . The inhibition of HPPD by this compound obstructs the synthesis of plastoquinone, thereby affecting the photosynthesis of plants .
Result of Action
The result of the action of this compound is the death of plants with bleaching symptoms . This is due to the inhibition of HPPD, which leads to the failure of the normal synthesis of HGA and subsequently obstructs the synthesis of plastoquinone . This obstruction affects the photosynthesis of plants, leading to their death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Cyclohexanedione-1,2,3-13C3 can be synthesized through the semi-hydrogenation of resorcinol, where resorcinol is treated with hydrogen in the presence of a palladium catalyst. The reaction conditions typically involve a temperature range of 25-30°C and a pressure of 1-2 atm .
Industrial Production Methods: In an industrial setting, this compound can be produced by taking acetoacetate and acrylate as raw materials. The process involves a Michael addition reaction followed by Claisen cyclization and subsequent acidification and decarboxylation to yield the desired product. This method is advantageous due to its high conversion rate and yield .
Chemical Reactions Analysis
Types of Reactions: 1,3-Cyclohexanedione-1,2,3-13C3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,2,3-cyclohexanetrione.
Reduction: Reduction reactions can yield cyclohexane derivatives.
Substitution: It can undergo substitution reactions to form derivatives like 2-methyl-1,3-cyclohexanedione.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Methyl iodide is often used for alkylation reactions.
Major Products:
Oxidation: 1,2,3-Cyclohexanetrione.
Reduction: Cyclohexane derivatives.
Substitution: 2-Methyl-1,3-cyclohexanedione.
Scientific Research Applications
1,3-Cyclohexanedione-1,2,3-13C3 is widely used in scientific research due to its unique properties:
Comparison with Similar Compounds
1,2-Cyclohexanedione: Similar in structure but differs in the position of the carbonyl groups.
1,4-Cyclohexanedione: Another isomer with carbonyl groups at positions 1 and 4.
Dimedone (5,5-Dimethyl-1,3-cyclohexanedione): A derivative used as a reagent in organic synthesis.
Uniqueness: 1,3-Cyclohexanedione-1,2,3-13C3 is unique due to the presence of the carbon-13 isotope, which makes it particularly useful in NMR spectroscopy for studying reaction mechanisms and metabolic pathways. This isotopic labeling provides detailed insights into the behavior of the compound in various chemical and biological systems .
Properties
IUPAC Name |
(1,2,3-13C3)cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-5-2-1-3-6(8)4-5/h1-4H2/i4+1,5+1,6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSLFCCWAKVHIW-VMGGCIAMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[13C](=O)[13CH2][13C](=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![17-Methyl-15,17,18,21-tetrazapentacyclo[12.7.0.02,7.08,13.016,20]henicosa-1(21),2,4,6,8,10,12,14,16(20),18-decaene](/img/structure/B563461.png)






![(2S)-2-[(3S)-3-(4-Aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid](/img/structure/B563473.png)






